Validated Binding Mode in PfPKG ATP Pocket: Co-Crystal Structural Evidence for the 4-Cyclopropyl-2-phenyl-1H-imidazole Scaffold
The 4-cyclopropyl-2-phenyl-1H-imidazole scaffold appears as the core aryl-imidazole moiety in inhibitor RY-1-165, which was co-crystallized with PfPKG at 2.54 Å resolution (PDB 8EM8) [1]. The X-ray structure reveals that the 4-cyclopropyl-2-phenyl-1H-imidazole occupies the adenine pocket of the ATP-binding site, with the N1-attached pyrimidine forming hinge-region hydrogen bonds [2]. (R)-RY-1-165 inhibits recombinant PfPKG with an IC₅₀ of 0.24 μM (±0.16) and shows cellular EC₅₀ against P. falciparum asexual blood stages [2]. By contrast, the S-enantiomer is inactive as a PfPKG inhibitor, demonstrating that the stereochemistry of the scaffold attachment is critical [3]. The positional isomer 2-cyclopropyl-5-phenyl-1H-imidazole (CAS 2118237-70-8) has no reported co-crystal structure with any kinase, and its N1 position presents a different geometric trajectory for substituent attachment [4].
| Evidence Dimension | Co-crystal structural validation and PfPKG inhibitory potency |
|---|---|
| Target Compound Data | 4-Cyclopropyl-2-phenyl-1H-imidazole scaffold in (R)-RY-1-165: PfPKG IC₅₀ = 0.24 μM (±0.16), PDB 8EM8 co-crystal at 2.54 Å |
| Comparator Or Baseline | 2-Cyclopropyl-5-phenyl-1H-imidazole: No co-crystal structure reported; no PfPKG inhibition data available |
| Quantified Difference | Validated crystallographic binding vs. no structural evidence; PfPKG IC₅₀ 0.24 μM for target scaffold-containing inhibitor vs. no data for comparator |
| Conditions | ADP-Glo kinase assay; X-ray diffraction (PDB 8EM8); P. falciparum 3D7 asexual stage 72 h assay |
Why This Matters
Procurement of the 4-cyclopropyl-2-phenyl substitution pattern provides a scaffold with crystallographically validated target engagement, whereas the positional isomer lacks any comparable structural biology evidence to guide medicinal chemistry design.
- [1] RCSB PDB. 8EM8: Co-crystal structure of PfPKG with (R)-RY-1-165. Deposited 2022-09-27. Ligand WLK: C24H23N7OS, MW 457.55. View Source
- [2] Gilleran JA, Ashraf K, Delvillar M, et al. Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. J Med Chem. 2024;67:3467-3503. Table 1: (R)-RY-1-165 PfPKG IC₅₀ = 0.24 μM. View Source
- [3] Bhanot P, et al. Versatile Imidazole Scaffold with Potent Activity against Multiple Apicomplexan Parasites. ACS Infect Dis. 2025;11(6):1497-1507. doi:10.1021/acsinfecdis.5c00049. Reports S-enantiomer inactive against PfPKG. View Source
- [4] American Elements. CAS 2118237-70-8: 2-Cyclopropyl-5-phenyl-1H-imidazole. Product SDS and specifications. View Source
